molecular formula C27H29N3O5S2 B2663561 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-79-4

ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2663561
CAS No.: 524063-79-4
M. Wt: 539.67
InChI Key: ZEIRJNPOLXHFJA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, and a carboxylate ester group. It also contains a dihydroquinoline moiety, which is a common structure in many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2,3-dihydroquinolin-4(1H)-ones, have been synthesized using various methods. These include intra- and intermolecular cyclization reactions , and Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and mass spectroscopy, as is common for similar compounds .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds with similar structural features often focuses on their pharmacokinetics and metabolism within the human body. For example, studies on orexin receptor antagonists and other related compounds provide insights into how these molecules are absorbed, metabolized, and excreted. Understanding the metabolism and pharmacokinetics is crucial for developing therapeutic agents, as it influences their efficacy, safety, and dosing regimens. For instance, compounds like SB-649868, an orexin 1 and 2 receptor antagonist, have been studied for their disposition and metabolism in humans, highlighting the importance of these processes in drug development and therapeutic application (Renzulli et al., 2011).

Potential Therapeutic Uses

The structural components of the mentioned compound suggest potential therapeutic applications in treating various medical conditions. For example, compounds targeting the orexin system are being explored for their potential in treating insomnia and other sleep disorders. The research on these compounds, including their interaction with biological targets, provides valuable insights into their mechanism of action and potential therapeutic benefits.

Environmental and Toxicological Studies

Studies on the environmental presence and toxicological effects of similar compounds are essential for assessing their safety profile. Research in this area focuses on the detection of these compounds in the environment, their potential to accumulate in biological systems, and their effects on human health. For example, the study of perfluorinated sulfonamides in indoor and outdoor air highlights the importance of understanding the environmental impact and human exposure to these compounds (Shoeib et al., 2005).

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5S2/c1-3-35-27(32)24-21-14-16-29(2)17-23(21)36-26(24)28-25(31)19-10-12-20(13-11-19)37(33,34)30-15-6-8-18-7-4-5-9-22(18)30/h4-5,7,9-13H,3,6,8,14-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIRJNPOLXHFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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